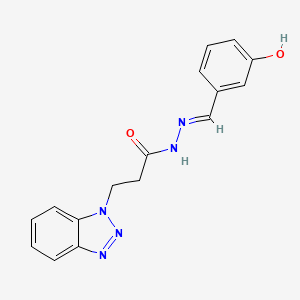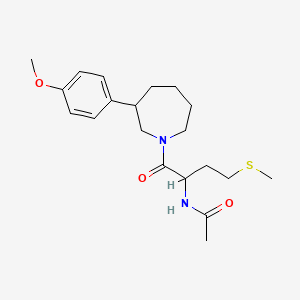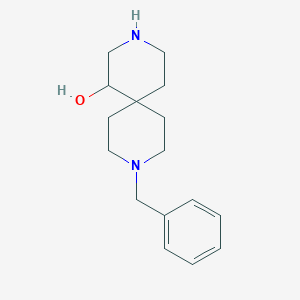
C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used as an atypical antipsychotic drug. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company, and was later approved by the US Food and Drug Administration (FDA) in 1989 for the treatment of schizophrenia.
Mécanisme D'action
Clozapine acts as an antagonist at various neurotransmitter receptors, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 receptors, as well as histamine H1 receptors. It also has affinity for alpha-1 adrenergic receptors. The complex pharmacological profile of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 is thought to contribute to its unique therapeutic effects and reduced risk of extrapyramidal symptoms compared to other antipsychotic drugs.
Biochemical and Physiological Effects
Clozapine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of schizophrenia. It has also been demonstrated to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in schizophrenia and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine is a useful tool for investigating the role of neurotransmitter systems in psychiatric disorders, particularly schizophrenia. Its unique pharmacological profile and reduced risk of extrapyramidal symptoms make it a valuable alternative to other antipsychotic drugs. However, its potential side effects, such as agranulocytosis and seizures, must be carefully monitored in laboratory experiments.
Orientations Futures
1. Investigating the potential therapeutic effects of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 in other psychiatric disorders, such as bipolar disorder and major depressive disorder.
2. Exploring the underlying mechanisms of this compound's anti-inflammatory effects and their relevance to psychiatric disorders.
3. Developing novel this compound derivatives with improved pharmacological profiles and reduced side effects.
4. Investigating the role of this compound in modulating the gut-brain axis and its potential therapeutic implications for psychiatric disorders.
5. Investigating the potential therapeutic effects of this compound in combination with other drugs, such as psychedelics, for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 involves the condensation of 8-chloro-11H-benzo[b][1,4]diazepine-2-thione with 2-chloro-N,N-dimethylacetamide in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its efficacy in treating schizophrenia, particularly for patients who are resistant to other antipsychotic drugs. It has also been investigated for its potential therapeutic effects in other psychiatric disorders, such as bipolar disorder and major depressive disorder.
Propriétés
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSIOLCKYVJZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
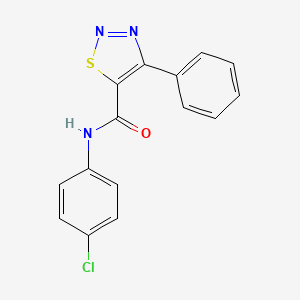
![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

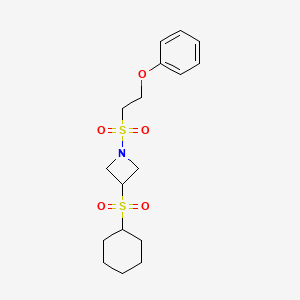
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2522767.png)
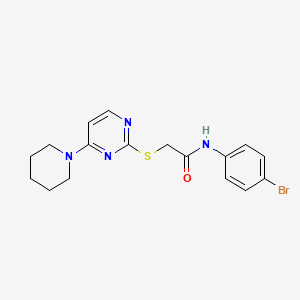

![N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522770.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)
